

Application Notes: Determination of Enzyme Activity Using 3-Methyl-2(3H)-benzothiazolone (MBTH)

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Compound of Interest

Compound Name: 3-Methyl-2(3H)-benzothiazolone

Cat. No.: B483778

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Introduction

The **3-Methyl-2(3H)-benzothiazolone** (MBTH) assay is a versatile and sensitive spectrophotometric method used for the determination of activity of various oxidoreductase enzymes. This method is particularly effective for enzymes like laccases, peroxidases, and phenoloxidases, which catalyze the oxidation of phenolic and other aromatic compounds. The principle of the assay is based on the oxidative coupling of MBTH with the enzymatic reaction product (e.g., a quinone) to form a intensely colored azo-dye product, which can be quantified by measuring its absorbance.^[1] The sensitivity and reliability of the MBTH assay make it a valuable tool in diverse research fields, including enzymology, environmental science, and drug development for screening potential enzyme inhibitors.^[2]

Principle of the Assay

The assay involves a two-step reaction. First, the enzyme (e.g., laccase or peroxidase) catalyzes the oxidation of a phenolic or aromatic substrate to produce a reactive intermediate, typically a quinone. In the second step, this intermediate undergoes an oxidative coupling reaction with MBTH. This coupling reaction forms a stable, colored adduct whose concentration can be measured spectrophotometrically. The intensity of the color is directly proportional to the enzyme's activity under specific conditions. For peroxidases, the reaction also requires the presence of hydrogen peroxide (H_2O_2) as an oxidizing agent.^[3]

Applications

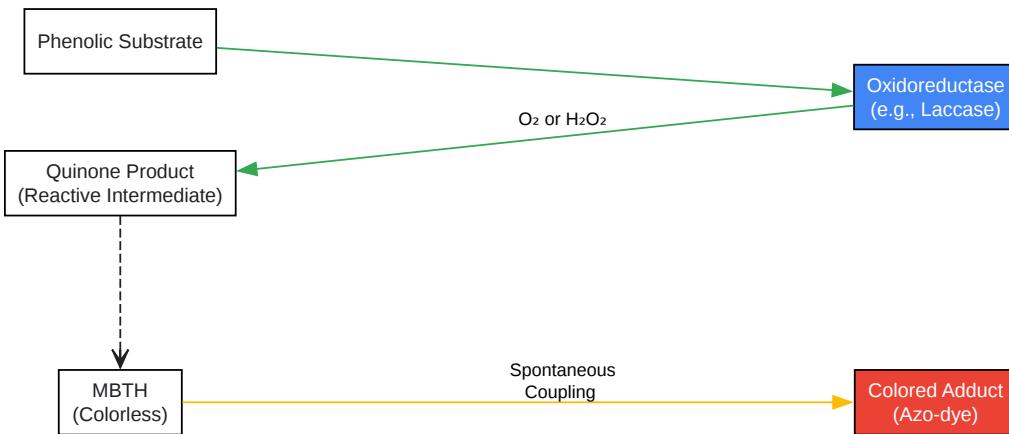
The MBTH assay is broadly applicable for measuring the activity of enzymes that produce reactive quinone-type compounds.

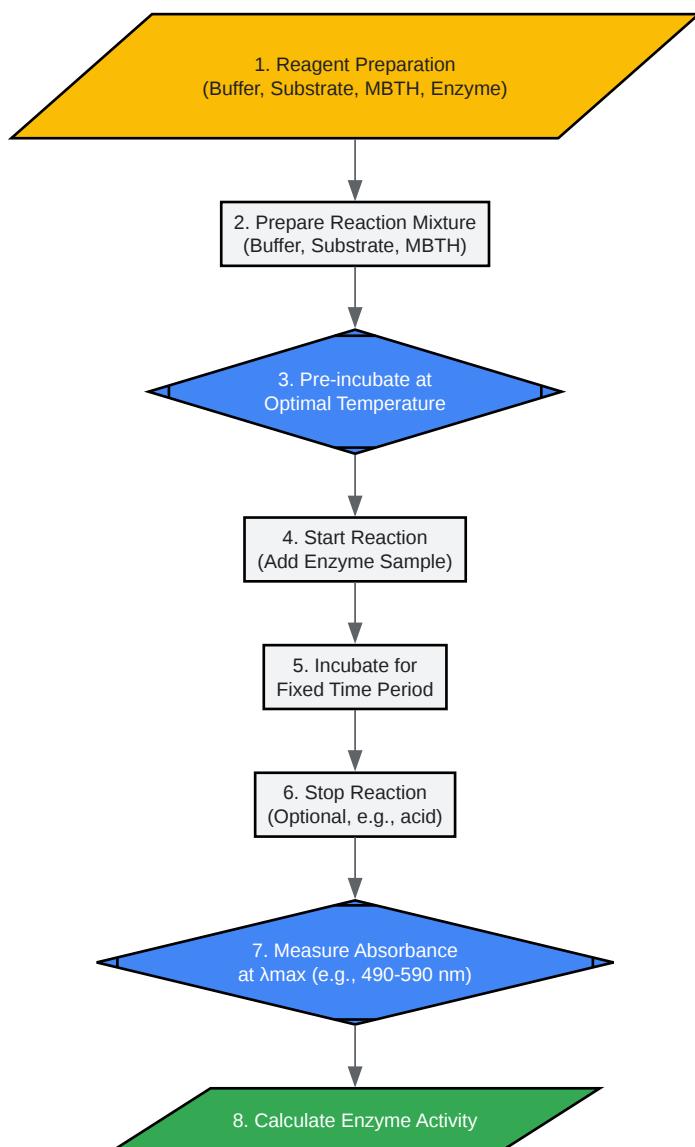
- Laccase (EC 1.10.3.2): Laccases are copper-containing oxidases that oxidize a wide range of phenolic compounds. The MBTH assay can be used with substrates like catechol or 2,6-dimethoxyphenol (DMP).[\[1\]](#)
- Peroxidase (EC 1.11.1.7): Peroxidases catalyze the oxidation of a substrate by hydrogen peroxide. The MBTH assay is a sensitive method for horseradish peroxidase (HRP) and other peroxidases.[\[4\]](#)[\[5\]](#)
- Phenoloxidase (including Tyrosinase): These enzymes are involved in the oxidation of phenols, such as tyrosine. The MBTH method is effective for trapping the unstable o-quinone products formed during the reaction.[\[2\]](#)

Visualizing the MBTH Assay Reaction Mechanism

The diagram below illustrates the general mechanism of the MBTH assay for an oxidoreductase enzyme acting on a phenolic substrate.

Step 2: Oxidative Coupling





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